Diphenyl ether

Heat Transfer Fluids Thermal Stability High-Temperature Solvents

Diphenyl ether (CAS 32576-61-7) is the irreplaceable ether-bridge scaffold for Dowtherm A heat transfer fluids (stable to 399°C), decabromodiphenyl ether flame retardants, and lignin β-O-4 linkage models. Unlike diphenylmethane or benzophenone, its C-O-C linkage delivers polar flexibility and precise hydrogenolysis activation energies (31–45 kcal/mol). Procure ≥99% purity to ensure thermal stability and reproducible polymer synthesis.

Molecular Formula C12H10O
C12H10O
C6H5OC6H5
Molecular Weight 170.21 g/mol
CAS No. 32576-61-7
Cat. No. B7761001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl ether
CAS32576-61-7
Molecular FormulaC12H10O
C12H10O
C6H5OC6H5
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
InChIKeyUSIUVYZYUHIAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 18 mg/L at 25 °C
Soluble in ethanol, ether, benzene, acetic acid;  slightly soluble in chloroform
0.018 mg/mL at 25 °C
Solubility in water, g/100ml: 0.002 (very poor)
Insoluble in water, soluble in oils
soluble (in ethanol)
Insoluble

Diphenyl Ether (CAS 32576-61-7) Technical Procurement Profile: Thermal Stability and Reactivity Benchmarking


Diphenyl ether (CAS 32576-61-7, also known as diphenyl oxide or phenoxybenzene) is a foundational diaryl ether compound with the molecular formula C₁₂H₁₀O and a molecular weight of 170.21 g/mol . It appears as a colorless crystalline solid at room temperature (melting point 25–27 °C) and exhibits a distinctive geranium-like odor . Industrially, it is manufactured via the direct phenol method and is a critical chemical intermediate in the production of flame retardants, high-temperature lubricants, and heat transfer fluids . Its structural simplicity as the parent compound of a large class of derivatives—including polybrominated diphenyl ethers (PBDEs) and alkylated diphenyl ethers—makes it an essential reference standard for comparative performance assessment in both research and industrial procurement contexts .

Diphenyl Ether (CAS 32576-61-7) Differentiation: Why Structurally Analogous Aromatic Compounds Cannot Substitute


Despite superficial structural similarities to other bridged aromatic compounds such as diphenylmethane (C–CH₂–C linkage) and benzophenone (C–C=O–C linkage), diphenyl ether (CAS 32576-61-7) exhibits fundamentally distinct physicochemical and thermochemical behavior driven by its unique C–O–C ether bridge. The presence of the oxygen atom introduces polar character and lone-pair electron repulsion effects that alter molecular flexibility, thermal stability, and reactivity pathways in ways that the all-carbon backbone of diphenylmethane or the carbonyl of benzophenone cannot replicate . Substituting diphenyl ether with these analogs in critical applications—particularly in high-temperature heat transfer systems where it forms eutectic mixtures with biphenyl, or as a synthetic intermediate for brominated flame retardants—will result in either thermal decomposition, altered reaction kinetics, or complete functional failure . The following quantitative evidence demonstrates precisely where and why diphenyl ether cannot be generically interchanged with its closest structural comparators.

Diphenyl Ether (CAS 32576-61-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Thermal Stability Differentiation: Diphenyl Ether vs. Diphenylmethane and Benzophenone in High-Temperature Applications

Diphenyl ether demonstrates exceptional thermal stability, remaining stable at temperatures up to 350–400 °C without significant decomposition . This performance is critical for its role as a high-temperature heat transfer medium, where its stability exceeds that of many other aromatic compounds . In direct comparison, diphenyl ether is more resistant to hydrothermal decomposition than anisole and phenethyl phenyl ether, which degrade between 260–290 °C under similar hydrothermal conditions . Additionally, the eutectic mixture of diphenyl ether with biphenyl (commercially known as Dowtherm A or Therminol VP-1) exhibits thermal stability up to 750 °F (399 °C) with a maximum recommended use temperature of 750 °F, making it one of the most thermally stable organic heat-transfer media available . This thermal resilience is a key differentiator for users requiring long-term fluid integrity in concentrated solar power plants and high-temperature industrial heating systems .

Heat Transfer Fluids Thermal Stability High-Temperature Solvents

Hydrogenolysis Reactivity Differentiation: Diphenyl Ether vs. Diphenylmethane Under Catalytic Hydrocracking Conditions

Under hydrocracking conditions with hydrogen and hydrogen sulfide at 450 °C, diphenyl ether (DPE) and diphenylmethane (DPM) exhibit markedly different reaction pathways and activation energies. DPE predominantly undergoes C–O bond cleavage to yield phenol and benzene, whereas DPM undergoes C–C bond cleavage to yield benzene and toluene . Quantitatively, the activation energy for DPE hydrogenolysis in the presence of H₂ alone is 45 kcal/mol, which decreases to 31 kcal/mol when H₂S is added as a co-catalyst—a reduction of 14 kcal/mol . In contrast, DPM requires higher activation energies of 50 kcal/mol (H₂ only) and 37 kcal/mol (H₂ + H₂S), demonstrating that DPE is intrinsically more susceptible to catalytic C–O bond cleavage than DPM is to C–C bond cleavage under identical conditions . Furthermore, diphenyl ether is less reactive than 2,2′-dinaphthyl ether toward hydrogenolysis, with conversion rates following the order H₂ < DHPH₂ < DHPMoS₃N₂ < DHPMoS₃H₂ < Dec.MoS₃H₂ < MoS₃H₂ for diphenyl ether, highlighting its intermediate reactivity among diaryl ethers .

Coal Liquefaction Catalytic Hydrogenolysis Lignin Model Compound Studies

Conformational Flexibility and Molecular Geometry: Diphenyl Ether vs. Diphenylmethane Torsional Energy Surfaces

The torsional flexibility around the central bridging unit differs fundamentally between diphenyl ether (C–O–C) and diphenylmethane (C–CH₂–C). Complete energy surfaces calculated using density functional theory (Becke3LYP/3-21G) reveal that the barrier to rotation around the C–O bonds in diphenyl ether is significantly lower than the barrier around the C–CH₂ bonds in diphenylmethane, resulting in greater conformational freedom for the ether-linked compound . This increased flexibility has direct consequences for polymer chain mobility: when incorporated into polyimides or polyetherimides as the bridging moiety, diphenyl ether linkages confer lower glass transition temperatures and enhanced processability compared to the more rigid diphenylmethane or benzophenone linkages . Experimental X-ray crystallography and solid-state ¹³C NMR studies confirm that diphenyl ether adopts a twisted conformation in the solid state with dihedral angles that minimize steric repulsion while allowing for greater rotational freedom than the corresponding diphenylmethane structures .

Computational Chemistry Conformational Analysis Polymer Science

Dimer Formation and Aggregation Behavior: Diphenyl Ether vs. Dibenzofuran vs. Fluorene

Rotational spectroscopic analysis of aromatic homo-dimers reveals that diphenyl ether, dibenzofuran, and fluorene exhibit distinct aggregation behaviors despite structural similarities. All three dimers are dominated by dispersion interactions; however, the dibenzofuran dimer is additionally influenced by repulsive interactions between the free electron pairs of the oxygen atoms and the π-clouds of the aromatic rings—a feature absent in diphenyl ether dimers due to the greater conformational flexibility of the unconstrained diphenyl ether molecule . This difference in oxygen lone pair accessibility stems from the structural rigidity of dibenzofuran (where the oxygen is locked in a planar furan ring) versus the flexible diphenyl ether (where the two phenyl rings can rotate to minimize unfavorable electrostatic interactions). The result is that diphenyl ether dimers adopt qualitatively different stacking geometries compared to dibenzofuran dimers, with implications for molecular recognition and self-assembly processes .

Supramolecular Chemistry Rotational Spectroscopy Intermolecular Interactions

Heat Transfer Fluid Performance: Diphenyl Ether–Biphenyl Eutectic Mixture Thermophysical Properties

The eutectic mixture of diphenyl ether and biphenyl (commercially known as Dowtherm A or Therminol VP-1) is widely used as a high-temperature heat transfer fluid in concentrated solar power (CSP) plants . Experimental measurements of density, viscosity, and thermal conductivity have been reported for pure diphenyl ether and three binary mixtures with biphenyl, including the eutectic composition, across a broad temperature range (298.15–373.15 K) and pressures up to 45 MPa . The composition dependence of thermal conductivity and viscosity is smooth, enabling precise engineering predictions . Isobaric heat capacity measurements confirm that the eutectic mixture properties agree with commercial Dowtherm A specifications, with deviations in density, viscosity, and heat capacity of only 0.13%, 3.5%, and 0.3%, respectively . These validated thermophysical properties enable accurate process simulation and system design for CSP applications, where alternative fluids such as mineral oils or silicones would either thermally degrade or exhibit inadequate heat transfer coefficients at the required operating temperatures.

Heat Transfer Fluids Concentrated Solar Power Thermophysical Properties

Diphenyl Ether (CAS 32576-61-7) Optimal Use Cases: Evidence-Backed Application Scenarios


High-Temperature Heat Transfer Fluids for Concentrated Solar Power (CSP) Plants

Diphenyl ether, in its eutectic mixture with biphenyl (Dowtherm A / Therminol VP-1), is the established heat transfer fluid for parabolic trough CSP systems due to its demonstrated thermal stability up to 399 °C (750 °F) . Extensive experimental validation of density, viscosity, and thermal conductivity across operating temperature and pressure ranges enables reliable engineering design and process simulation . Procurement of high-purity diphenyl ether is critical for formulating or replenishing these heat transfer fluids, as impurities can accelerate thermal degradation and reduce fluid service life.

Synthetic Intermediate for Polybrominated Diphenyl Ether (PBDE) Flame Retardants

Diphenyl ether serves as the core scaffold for the industrial synthesis of polybrominated diphenyl ethers (PBDEs), including decabromodiphenyl ether (decaBDE), octabromodiphenyl ether, and pentabromodiphenyl ether . The electrophilic aromatic substitution reactivity of diphenyl ether allows controlled bromination to achieve specific bromine content and isomer distributions, which directly determine flame retardant efficacy and environmental persistence. Researchers developing next-generation flame retardants or studying PBDE environmental fate require authentic diphenyl ether as a reference standard and synthetic starting material .

Lignin Model Compound for Biomass Conversion and Catalytic Hydrodeoxygenation Studies

Diphenyl ether is the most widely used model compound for the β-O-4 ether linkage—the predominant interunit bond in lignin . Its hydrogenolysis activation energy (45 kcal/mol with H₂ alone; 31 kcal/mol with H₂ + H₂S at 450 °C) provides a quantitative benchmark for evaluating catalyst performance in lignin depolymerization research . Unlike diphenylmethane, which models C–C linkages, diphenyl ether accurately replicates the C–O bond cleavage chemistry essential for developing efficient biomass conversion processes.

Monomer Building Block for High-Performance Polyimides and Polyetherimides

Diphenyl ether-based diamine monomers (e.g., 4,4′-oxydianiline, ODA) are essential building blocks for polyimides and polyetherimides used in aerospace, electronics, and high-temperature applications . The conformational flexibility conferred by the diphenyl ether linkage, as quantified by DFT-calculated torsional energy surfaces, enables tuning of polymer chain mobility, processability, and thermal-mechanical properties . Procurement of high-purity diphenyl ether (≥99%) is necessary for reproducible polymer synthesis and consistent material performance.

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